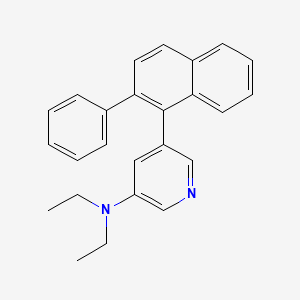
N,N-Diethyl-2-oxodecanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-ジエチル-2-オキソデカンアミドは、分子式がC14H27NO2である有機化合物です。これは、カルボキシル基が2つのエチル置換基を持つアミド基に置き換えられたデカン酸の誘導体です。
製造方法
合成ルートと反応条件
N,N-ジエチル-2-オキソデカンアミドの合成は、通常、塩化チオニルまたは三塩化リンなどの脱水剤の存在下で、デカン酸とジエチルアミンを反応させることから始まります。反応は、中間体である酸塩化物の生成を経て進行し、その後、ジエチルアミンと反応して目的のアミドを生成します。
工業的生産方法
N,N-ジエチル-2-オキソデカンアミドの工業的生産は、同様の合成ルートに従いますが、より大規模に行われます。このプロセスでは、原料の効率的な混合と反応を確保するために、連続フロー反応器を使用します。温度や圧力などの反応条件は、収率を最大化し、副生成物を最小限に抑えるように最適化されています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-2-oxodecanamide typically involves the reaction of decanoic acid with diethylamine in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction proceeds through the formation of an intermediate acid chloride, which then reacts with diethylamine to form the desired amide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products.
化学反応の分析
反応の種類
N,N-ジエチル-2-オキソデカンアミドは、以下を含むさまざまな化学反応を起こすことができます。
酸化: この化合物は、対応するオキソ誘導体を生成するために酸化される可能性があります。
還元: 還元反応は、アミド基をアミン基に変換することができます。
置換: この化合物は、アミド基が他の官能基に置き換えられる求核置換反応を起こすことができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が使用されます。
置換: 水酸化物イオンやアミンなどの求核剤は、塩基性条件下で使用することができます。
生成される主な生成物
酸化: オキソ誘導体の生成。
還元: アミンの生成。
置換: 置換アミドまたは他の官能基化誘導体の生成。
科学研究における用途
N,N-ジエチル-2-オキソデカンアミドは、科学研究でいくつかの用途があります。
化学: さまざまな誘導体の合成における有機合成の試薬として使用されます。
生物学: 抗菌や抗炎症など、潜在的な生物学的活性を調査されています。
医学: 特に医薬品の有効成分の前駆体として、医薬品開発における潜在的な使用が検討されています。
産業: 特殊化学品の生産や他の化合物の合成における中間体として使用されます。
科学的研究の応用
N,N-Diethyl-2-oxodecanamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
N,N-ジエチル-2-オキソデカンアミドの作用機序は、特定の分子標的との相互作用を含みます。この化合物は、その構造と官能基に応じて、特定の酵素の阻害剤または活性剤として作用することができます。関与する経路には、酵素活性の調節、細胞シグナル伝達の変化、および受容体部位との相互作用が含まれる場合があります。
類似の化合物との比較
類似の化合物
- N,N-ジエチル-2-オキソブタンアミド
- N,N-ジエチル-2-オキソオクタンアミド
- N,N-ジエチル-2-オキソドデカンアミド
独自性
N,N-ジエチル-2-オキソデカンアミドは、その特定の鎖長とジエチルアミド基の存在により、ユニークです。この構造的特徴は、独特の化学的および物理的特性をもたらし、類似の化合物が満たせない特定の用途に適しています。
類似化合物との比較
Similar Compounds
- N,N-Diethyl-2-oxobutanamide
- N,N-Diethyl-2-oxooctanamide
- N,N-Diethyl-2-oxododecanamide
Uniqueness
N,N-Diethyl-2-oxodecanamide is unique due to its specific chain length and the presence of the diethylamide group. This structural feature imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to fulfill.
特性
CAS番号 |
884507-98-6 |
|---|---|
分子式 |
C14H27NO2 |
分子量 |
241.37 g/mol |
IUPAC名 |
N,N-diethyl-2-oxodecanamide |
InChI |
InChI=1S/C14H27NO2/c1-4-7-8-9-10-11-12-13(16)14(17)15(5-2)6-3/h4-12H2,1-3H3 |
InChIキー |
WOKSKAACWCHDQE-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC(=O)C(=O)N(CC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4-Chlorophenyl)[3-fluoro-5-(trifluoromethyl)phenyl]borinic acid](/img/structure/B12597369.png)
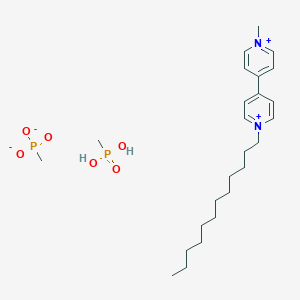
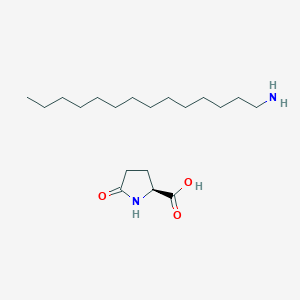


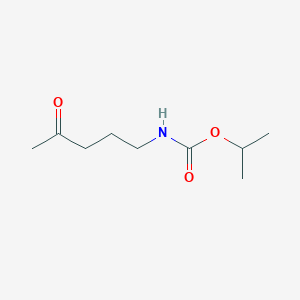
![N-[(E)-hydrazinylidenemethyl]-1-quinolin-4-ylpyrrole-3-carboxamide](/img/structure/B12597399.png)
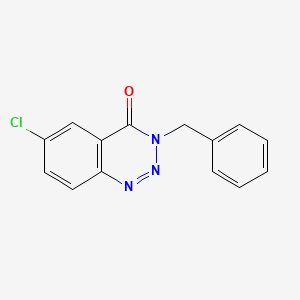
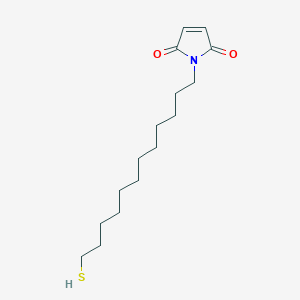
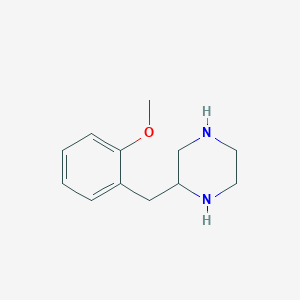
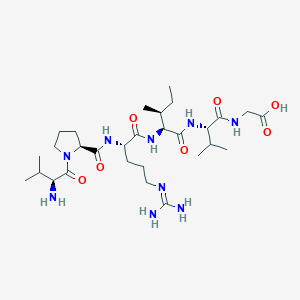
![2-[2-(4-Chloroanilino)-2-oxoethyl]pyridine-3-carboxylic acid](/img/structure/B12597438.png)
![2-{[4-(Chloromethyl)pyridin-2-yl]amino}-2-oxoethyl acetate](/img/structure/B12597446.png)
